![molecular formula C10H13NO3 B1673401 L-Homotyrosine CAS No. 221243-01-2](/img/structure/B1673401.png)
L-Homotyrosine
Overview
Description
L-Homotyrosine is a building block of echinocandin B, a fungal lipidated cyclic hexapeptide that acts as an antifungal agent . It is a non-proteinogenic amino acid that is characterized by numerous hydroxylated groups .
Synthesis Analysis
The synthesis of this compound is closely connected to the biosynthesis of echinocandin . The hty subcluster containing htyA, htyB, htyC, and htyD genes has been shown to be responsible for this compound biosynthesis . The synthesis of echinocandin B involves a cascade of hydroxylation reactions during the maturation process of the peptide scaffold .
Molecular Structure Analysis
The molecular formula of this compound is C10H13NO3 . Its average mass is 195.215 Da and its monoisotopic mass is 195.089539 Da .
Chemical Reactions Analysis
The biosynthesis of this compound involves several oxidation steps . Variations in the oxidation pattern induced by these enzymes account for a remarkable structural diversity among the echinocandins .
Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 402.2±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has 4 H-bond acceptors, 4 H-bond donors, and 4 freely rotating bonds .
Scientific Research Applications
1. Antibiotic Biosynthesis
L-Homotyrosine plays a role in the biosynthesis of certain antibiotics. For example, in the study of the biosynthesis of L-671,329, an echinocandin-type antibiotic, this compound is formed from tyrosine through a chain elongation mechanism involving condensation with acetate. This process is essential for the formation of this class of antibiotics, which have significant medical applications (Adefarati et al., 1991).
2. Role in Marine Cyanobacterial Metabolites
This compound is also found in marine cyanobacterial metabolites. For instance, Lyngbyastatin 4, a depsipeptide isolated from the marine cyanobacterium Lyngbya confervoides, contains homotyrosine. This substance has been shown to have inhibitory activity against elastase and chymotrypsin, indicating potential therapeutic applications (Matthew et al., 2007).
3. Cyanopeptolins and Anabaenopeptins
In a study focusing on Planktothrix agardhii, two homotyrosine-bearing cyanopeptolins were described. These compounds, which contain homotyrosine, highlight the diversity and complexity of natural products derived from marine cyanobacteria. The unique structures of these cyanopeptolins suggest potential biological activity and research interest (Okumura et al., 2009).
4. Amino Acid Analysis in Proteins
Homotyrosine is used as an internal standard in the high-performance liquid chromatography (HPLC) analysis of proteins. This application is crucial for accurate quantification and analysis of proteins in various biological and medical research contexts (Hesse & Weller, 2016).
5. Enzyme Inhibition Studies
Research has shown that a homotyrosine-based seleninic acid can irreversibly inhibit protein tyrosine phosphatases. This is significant for understanding enzyme mechanisms and for the potential development of therapeutic agents (Abdo et al., 2008).
6. Metabolic Engineering for Amino Acid Production
Studies on Escherichia coli have explored the use of metabolic engineering to enhance the production of L-homoserine, an important precursor in the biosynthesis of amino acids like this compound. This research is crucial for developing efficient methods for producing valuable amino acids (Mu et al., 2021).
Mechanism of Action
Target of Action
L-Homotyrosine primarily targets the β-glucan synthase, a membrane-bound protein complex that catalyzes the formation of the main polysaccharide component of the fungal cell wall . This compound is a key component of echinocandins, a class of antifungal drugs .
Mode of Action
This compound interacts with its target, β-glucan synthase, by non-competitively inhibiting its function . This inhibition leads to a disruption in the formation of the fungal cell wall, thereby exerting its antifungal effects . It’s also suggested that this compound may inhibit the 4-hydroxyphenylpyruvate dioxygenase enzymes of Pseudomonas aeruginosa .
Biochemical Pathways
The biosynthesis of this compound involves several steps, including an aldol-type condensation with acetyl-CoA, isomerization, decarboxylation, and transamination . This compound is a crucial part of the hexapeptide scaffold of echinocandins, which are antifungal lipopeptides .
Pharmacokinetics
It’s known that echinocandins, which contain this compound, are manufactured semi-synthetically due to their complex structure .
Result of Action
The action of this compound results in significant antifungal activities. For instance, it has been found to restore the efficacy of echinocandin drugs against a large panel of echinocandin-resistant Candida strains .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the biosynthesis of echinocandins, which include this compound, is widespread among Ascomycetes, suggesting that these compounds can be produced in diverse environmental conditions .
Safety and Hazards
Future Directions
Recent research has focused on the use of metallaphotoredox catalysis to overcome the key challenges associated with the preparation of the non-proteinogenic amino acid homotyrosine contained in echinocandin B . This could pave the way for the rapid access to N-Fmoc-protected non-proteinogenic and unnatural amino acids and the total synthesis of complex bioactive peptides containing these amino acids .
properties
IUPAC Name |
(2S)-2-amino-4-(4-hydroxyphenyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-9(10(13)14)6-3-7-1-4-8(12)5-2-7/h1-2,4-5,9,12H,3,6,11H2,(H,13,14)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOZZTFGSTZNRX-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC[C@@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569328 | |
Record name | (2S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
221243-01-2, 185062-84-4 | |
Record name | Homotyrosine, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221243012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HOMOTYROSINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15X6A9Y291 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of L-Homotyrosine in the context of echinocandin antifungal drugs?
A1: this compound is a crucial amino acid residue within the cyclic peptide structure of echinocandin antifungal drugs. Research suggests that it plays a vital role in the drugs' mechanism of action and overall efficacy against fungal pathogens. [, ]
Q2: How does this compound contribute to the antifungal activity of echinocandins?
A2: While the exact interaction mechanism is still being investigated, studies indicate that the presence of this compound is essential for both the antifungal activity of echinocandins and their ability to inhibit β-1,3-glucan synthesis, a key process for fungal cell wall formation. Replacing this compound with other natural amino acids significantly reduces or abolishes these activities. [] This suggests that this compound interacts directly or indirectly with the drug target, possibly influencing the binding affinity and efficacy of the echinocandin molecule.
Q3: Can modifications to the this compound residue impact echinocandin efficacy?
A3: Yes, modifications to the this compound residue can significantly impact echinocandin efficacy. For instance, removing the benzylic hydroxyl group from the this compound moiety in anidulafungin and rezafungin restored their effectiveness against various echinocandin-resistant Candida strains. [] This highlights the importance of the this compound structure for overcoming resistance mechanisms in fungal pathogens.
Q4: What is the role of this compound in echinocandin resistance?
A4: While this compound itself doesn't directly contribute to resistance, mutations in the FKS genes of resistant Candida strains, specifically those encoding the catalytic subunit of the β-glucan synthase complex, can alter the interaction between echinocandins and their target site. [] It is likely that these mutations affect the binding region of echinocandins, where this compound plays a critical role. Modifications to the this compound, such as dehydroxylation, might compensate for these structural changes and restore the drug's ability to bind and inhibit the mutated enzyme.
Q5: Are there any known biosynthetic pathways for this compound in echinocandin-producing organisms?
A5: Yes, research has identified gene clusters responsible for this compound biosynthesis in echinocandin-producing fungi. For example, in Emericella rugulosa NRRL 11440, a dedicated hty gene cluster encodes four enzymes involved in the de novo generation of this compound from acetyl-CoA and 4-hydroxyphenyl-pyruvate. [] Similarly, in Coleophoma empetri, the CEhtyA-D genes are implicated in this compound biosynthesis. [] These findings suggest a conserved pathway for this essential amino acid in echinocandin production.
Q6: What are the implications of understanding this compound biosynthesis for echinocandin research?
A6: Understanding the biosynthetic pathway of this compound could open new avenues for developing novel echinocandin derivatives or enhancing the production of existing ones. By manipulating the genes involved in this compound biosynthesis, researchers could potentially engineer strains with improved echinocandin production or create modified versions of the amino acid that confer enhanced antifungal activity or overcome resistance mechanisms.
Q7: Are there other organisms besides fungi that utilize this compound in bioactive compound production?
A7: Yes, this compound has been identified in bioactive compounds produced by other organisms. For example, this compound was found among compounds isolated from the gut bacteria of animals living in polluted environments. These compounds demonstrated antibacterial activity against both Gram-negative and Gram-positive bacteria. [] This suggests a broader role for this compound in natural product biosynthesis and its potential utilization for developing novel antimicrobial agents.
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